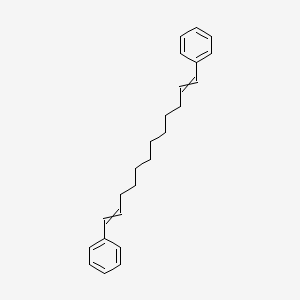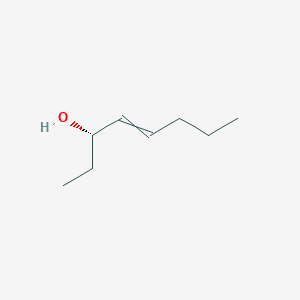
(3S)-Oct-4-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-Oct-4-en-3-ol: is an organic compound with the molecular formula C8H16O. It is a chiral alcohol with a double bond located at the fourth carbon atom and a hydroxyl group at the third carbon atom. This compound is known for its pleasant, floral odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-Oct-4-en-3-ol can be achieved through various methods. One common approach involves the asymmetric reduction of a suitable precursor, such as an α,β-unsaturated ketone. This reduction can be catalyzed by enzymes or chiral catalysts to ensure the desired stereochemistry. For example, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms can be optimized to produce high yields of the desired compound through metabolic engineering and fermentation optimization techniques.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-Oct-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of oct-4-en-3-one or oct-4-en-3-al.
Reduction: Formation of octan-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: (3S)-Oct-4-en-3-ol is used as a chiral building block in the synthesis of more complex molecules. Its stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its role in pheromone signaling in insects. It is known to act as a pheromone component in certain species, influencing their behavior and communication.
Medicine: While not widely used in medicine, this compound’s chiral nature makes it a potential candidate for the development of pharmaceuticals that require specific stereochemistry for efficacy.
Industry: The fragrance industry utilizes this compound for its pleasant odor. It is a key ingredient in the formulation of perfumes and scented products.
Mecanismo De Acción
The mechanism of action of (3S)-Oct-4-en-3-ol in biological systems involves its interaction with olfactory receptors. These receptors are proteins located in the nasal epithelium that bind to odorant molecules, triggering a signal transduction pathway that results in the perception of smell. The specific molecular targets and pathways involved in this process are still under investigation.
Comparación Con Compuestos Similares
(3R)-Oct-4-en-3-ol: The enantiomer of (3S)-Oct-4-en-3-ol, differing only in the spatial arrangement of atoms around the chiral center.
Oct-4-en-3-one: The oxidized form of this compound.
Octan-3-ol: The saturated alcohol formed by the reduction of this compound.
Uniqueness: this compound’s uniqueness lies in its specific stereochemistry, which imparts distinct olfactory properties and makes it valuable in applications requiring chiral purity. Its role as a pheromone component also distinguishes it from other similar compounds.
Propiedades
Número CAS |
202917-31-5 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(3S)-oct-4-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h6-9H,3-5H2,1-2H3/t8-/m0/s1 |
Clave InChI |
IWHMIKIFTITXGS-QMMMGPOBSA-N |
SMILES isomérico |
CCCC=C[C@H](CC)O |
SMILES canónico |
CCCC=CC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
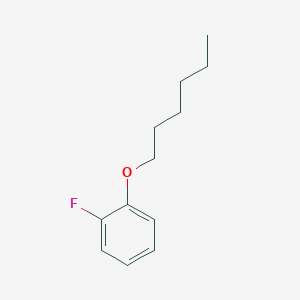
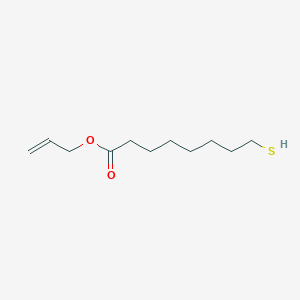
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)

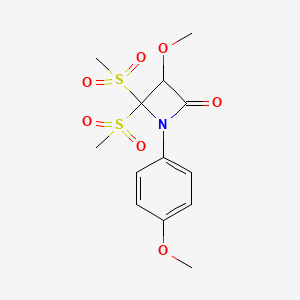
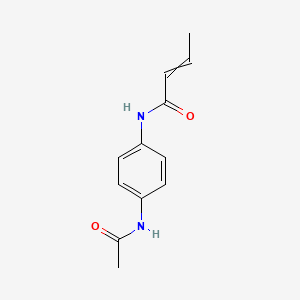
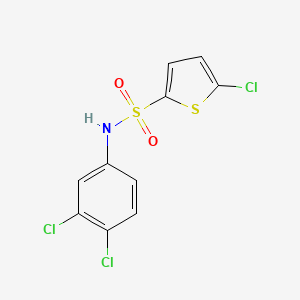
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
